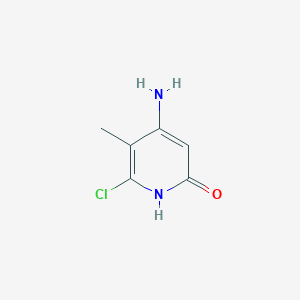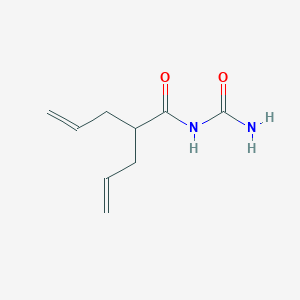![molecular formula C10H15N3O3 B14005042 N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide CAS No. 91977-74-1](/img/structure/B14005042.png)
N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl ring substituted with hydroxyl and hydroxymethyl groups, and a hydrazide functional group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridyl precursor, which is then functionalized with hydroxyl and hydroxymethyl groups. The final step involves the introduction of the hydrazide group through a reaction with hydrazine or its derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the hydrazide group may produce primary or secondary amines.
科学研究应用
Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical assay or binding to a receptor in a pharmacological study.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridyl derivatives and hydrazides, such as:
- Pyridylhydrazine
- Hydroxymethylpyridine
- Acetohydrazide
Uniqueness
What sets Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
属性
CAS 编号 |
91977-74-1 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide |
InChI |
InChI=1S/C10H15N3O3/c1-6-10(16)9(4-12-13-7(2)15)8(5-14)3-11-6/h3,12,14,16H,4-5H2,1-2H3,(H,13,15) |
InChI 键 |
JUFXMBOYHVXLKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CNNC(=O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)

![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)





